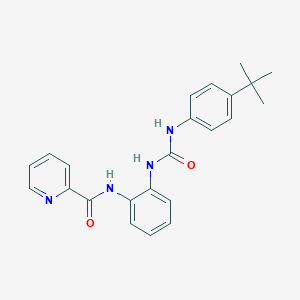

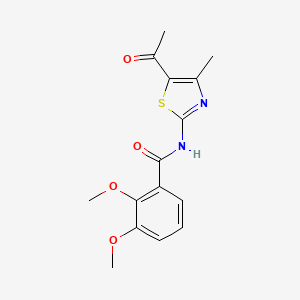

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility in various solvents. Unfortunately, specific information about the physical and chemical properties of “N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide” is not available in the search results .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Aerobic Oxidation : TBN serves as a valuable reagent for aerobic oxidation reactions. It can facilitate the conversion of various substrates, such as alkanes, alkenes, and alkynes, into their corresponding oxygenated products .

The mechanisms underlying these transformations involve TBN as a source of both oxygen and nitrogen . Researchers continue to explore novel applications in this area.

Nitration Reactions

TBN plays a crucial role in nitration reactions, where it introduces nitro groups into various substrates. Notable examples include:

- Nitration of Alkanes, Alkenes, and Aromatic Compounds : TBN facilitates the selective nitration of these hydrocarbons, leading to functionalized derivatives .

- Sequential Nitrosylation Reactions : TBN can sequentially introduce nitro groups into different positions of a molecule, allowing precise modification .

Medicinal Chemistry

Beyond organic synthesis, TBN has implications in medicinal chemistry:

- β-Secretase Inhibition : In vitro studies have shown that TBN inhibits β-secretase 1, a target relevant to Alzheimer’s disease research .

- Acetylcholinesterase Inhibition : TBN also exhibits acetylcholinesterase inhibitory activity .

Polymer Design

TBN-containing polymers have been investigated for their potential in organic field-effect transistors (OFETs). Researchers have synthesized copolymers based on TBN and various thiophene moieties, exploring their optical characteristics and device performance .

Boc Protection

TBN serves as a reagent for the mono-Boc protection of α,ω-diamines . Boc protection is essential in peptide synthesis and other organic transformations.

Charge Transport Studies

In the realm of molecular electronics, TBN-containing self-assembled monolayers have been studied for their structure-dependent charge transport and storage properties .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-[(4-tert-butylphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-23(2,3)16-11-13-17(14-12-16)25-22(29)27-19-9-5-4-8-18(19)26-21(28)20-10-6-7-15-24-20/h4-15H,1-3H3,(H,26,28)(H2,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRRMRCBTBCASV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-(tert-butyl)phenyl)ureido)phenyl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)